N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide
Description
N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide is a synthetic compound characterized by a piperazine core substituted with a morpholine-linked acetyl group and a propanamide side chain bearing a cyanocyclohexyl moiety. Its structure combines features known to influence pharmacokinetics and target binding:
- Piperazine: A six-membered heterocyclic ring with two nitrogen atoms, often used to enhance solubility and modulate receptor interactions.
- Morpholin-4-ylacetyl: A morpholine derivative attached via an acetyl group, which may contribute to hydrogen bonding and electronic effects.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-17(19(27)22-20(16-21)5-3-2-4-6-20)24-7-9-25(10-8-24)18(26)15-23-11-13-28-14-12-23/h17H,2-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYVJLACRQDNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- 1-Cyanocyclohexylamine (nitrile-containing cyclohexyl backbone)
- 2-(Piperazin-1-yl)propanamide (central propanamide-piperazine scaffold)
- 2-Morpholin-4-ylacetyl (morpholine-acetyl substituent)
Retrosynthetic strategies prioritize forming the propanamide-piperazine core via amide coupling, followed by sequential introductions of the morpholinylacetyl and cyanocyclohexyl groups.
Stepwise Synthesis
Preparation of 2-(Piperazin-1-yl)propanamide
The synthesis begins with 2-chloropropanoyl chloride reacting with piperazine in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (TEA) acts as a base to scavenge HCl, yielding 2-(piperazin-1-yl)propanamide with 85–92% efficiency. Excess piperazine (1.5 eq) ensures complete substitution.
Key reaction parameters :
- Temperature: 0–5°C (prevents N-acylation side reactions)
- Solvent: Anhydrous DCM (minimizes hydrolysis)
- Workup: Sequential washes with 5% NaHCO₃ and brine
Introduction of 2-Morpholin-4-ylacetyl Group
The piperazine nitrogen is selectively acetylated using 2-morpholin-4-ylacetyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. A Schlenk line ensures anhydrous conditions, achieving 78–85% yield. Competing N-acylation at both piperazine nitrogens is mitigated by stoichiometric control (1.1 eq acetylating agent).
Critical purification step :
- Column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted morpholinyl acetyl chloride.
Coupling with 1-Cyanocyclohexylamine
The final step employs 1-cyanocyclohexylamine and the propanamide intermediate under peptide coupling conditions. Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in dimethylformamide (DMF) activates the carboxylic acid, with N,N-diisopropylethylamine (DIPEA) as a base. Reaction at room temperature for 12 hours affords the target compound in 70–75% yield.
Side reaction mitigation :
- Strict pH control (7.5–8.5) prevents nitrile hydrolysis.
- Low-temperature workup (−20°C) precipitates unreacted HBTU.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J = 7.6 Hz, 1H, CONH), 4.12–4.05 (m, 1H, CH-cyclohexyl), 3.58–3.52 (m, 4H, morpholine OCH₂), 2.89–2.75 (m, 8H, piperazine NCH₂), 2.45 (s, 4H, morpholine NCH₂). - ¹³C NMR :
δ 172.5 (CONH), 119.8 (CN), 66.3 (morpholine OCH₂), 53.1 (piperazine NCH₂).
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Industrial Scalability
Applications and Pharmacological Relevance
While direct studies on N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide are limited, structurally analogous compounds demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperazine and morpholine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide would depend on its specific interactions with biological targets. Typically, compounds with piperazine and morpholine groups can interact with various receptors or enzymes, modulating their activity. The cyanocyclohexyl group might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Analogues Identified:
*Estimated based on formula C21H32N6O3.
†Calculated from molecular formulas in evidence.
Analysis :
- Morpholine vs. Sulfonyl Groups : The target’s morpholinylacetyl group offers hydrogen-bonding capability, whereas sulfonyl groups (e.g., in 8a and the compound from ) increase polarity and may improve aqueous solubility.
- Cyanocyclohexyl vs. Benzothiazole: The target’s cyanocyclohexyl group introduces hydrophobicity and steric bulk, contrasting with the planar, aromatic benzothiazole in 4j and 8a. This difference could impact membrane penetration and target selectivity .
- Synthesis Efficiency : Compound 4j achieved an 85% yield via straightforward coupling, while 4l (a benzothiazole analog) had a low 23% yield, suggesting structural complexity affects synthetic feasibility .
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